4-Chloro-2-sulfanylbenzoic acid
Overview
Description
4-Chloro-2-sulfanylbenzoic acid is an organic compound with the molecular formula C7H5ClO2S. It is characterized by the presence of a chlorine atom and a sulfanyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-sulfanylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with thiourea, followed by hydrolysis to yield the desired product. Another method includes the use of thionyl chloride to convert 4-chloro-2-mercaptobenzoic acid into its corresponding acid chloride, which can then be hydrolyzed to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Formation of 4-chloro-2-sulfonylbenzoic acid.
Reduction: Formation of 2-sulfanylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-sulfanylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-2-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-sulfanylbenzoic acid
- 4-Chloro-2-mercaptobenzoic acid
- 4-Chlorosulfonylbenzoic acid
Uniqueness
4-Chloro-2-sulfanylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
4-chloro-2-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLVRVQXGNHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607422 | |
Record name | 4-Chloro-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-49-6 | |
Record name | 4-Chloro-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-sulfanylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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